Cas no 1247419-83-5 (4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine)
4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine
- 1247419-83-5
- AKOS010424588
- EN300-1108887
- 4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine
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- Inchi: 1S/C10H11BrN4/c11-9-7-15(14-10(9)12)6-3-8-1-4-13-5-2-8/h1-2,4-5,7H,3,6H2,(H2,12,14)
- InChI Key: DSVOIUYCWNMFFS-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NN(C=1)CCC1C=CN=CC=1
Computed Properties
- Exact Mass: 266.01671g/mol
- Monoisotopic Mass: 266.01671g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 56.7Ų
4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108887-0.05g |
4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine |
1247419-83-5 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1108887-0.1g |
4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine |
1247419-83-5 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1108887-0.25g |
4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine |
1247419-83-5 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1108887-0.5g |
4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine |
1247419-83-5 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1108887-1.0g |
4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine |
1247419-83-5 | 1g |
$1214.0 | 2023-06-10 | ||
| Enamine | EN300-1108887-2.5g |
4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine |
1247419-83-5 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1108887-5.0g |
4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine |
1247419-83-5 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1108887-10.0g |
4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine |
1247419-83-5 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1108887-1g |
4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine |
1247419-83-5 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1108887-5g |
4-bromo-1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine |
1247419-83-5 | 95% | 5g |
$2235.0 | 2023-10-27 |
4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine
Chemical Profile of 4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine (CAS No. 1247419-83-5)
4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine, identified by its CAS number 1247419-83-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a brominated pyrazole core linked to a pyridine-substituted ethyl group, exhibits a unique structural framework that positions it as a promising candidate for further exploration in drug discovery and development.
The compound’s molecular architecture combines several key pharmacophoric elements, including a bromine atom at the 4-position of the pyrazole ring and a 4-pyridinyl substituent on the ethyl chain. These features not only contribute to its distinct chemical properties but also open up multiple avenues for biological evaluation. The presence of the bromine atom, for instance, allows for further functionalization via cross-coupling reactions, making it an attractive intermediate in synthetic chemistry. Meanwhile, the pyridine moiety is well-known for its ability to interact with biological targets, enhancing the compound’s potential as an active pharmaceutical ingredient (API).
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. Pyrazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. Among these, 4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine stands out due to its ability to modulate various biological pathways. Studies have suggested that this compound may exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses, making it a potential candidate for therapeutic applications in conditions such as arthritis and autoimmune disorders.
The synthesis of 4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the bromine atom at the 4-position of the pyrazole ring is typically achieved through electrophilic aromatic substitution reactions, while the attachment of the pyridine-substituted ethyl group often employs nucleophilic substitution or condensation strategies. These synthetic routes underscore the compound’s complexity and highlight the expertise required to produce it in high yields and purity.
In terms of pharmacological activity, preliminary studies have demonstrated that 4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine interacts with several key biological targets. For instance, its structure suggests potential binding affinity to Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. Additionally, the compound may influence signaling pathways involving cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. These findings align with current trends in drug discovery, where modulating kinase activity is a major focus.
The role of computational chemistry in optimizing drug candidates has become increasingly prominent. Molecular modeling techniques, such as docking studies and molecular dynamics simulations, have been employed to predict how 4-bromo-1-2-(pyridin-4-yethyl)-1H-pyrazol3-am ine interacts with its intended targets. These computational approaches not only accelerate the drug discovery process but also provide valuable insights into the compound’s binding mechanism. By integrating experimental data with computational predictions, researchers can refine their lead compounds more efficiently.
Another area where 4-bromo-l -2-(pyridin -4 -yl)ethyl-l H -pyrazol -3 -amine shows promise is in its potential application as an intermediate for more complex drug molecules. The bromine substituent on the pyrazole ring facilitates further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in constructing biaryl structures. These transformations can lead to novel derivatives with enhanced pharmacological properties. Similarly, the ethyl chain extending from the pyrazole ring provides a handle for additional modifications, allowing chemists to fine-tune solubility, bioavailability, and metabolic stability.
The growing interest in 4-bromo-l -2-(pyridin -4 -yl)ethyl-l H -pyrazol -3 -amine is also reflected in its increasing presence in patent literature and scientific publications. Researchers worldwide are exploring its potential applications across various therapeutic areas, including oncology, neurology, and infectious diseases. The compound’s unique structural features make it a versatile scaffold for designing molecules with specific biological activities. As such, it represents a valuable asset for pharmaceutical companies engaged in discovering new treatments.
Future directions for research on CAS No 1247419 83 5 include optimizing its synthetic routes for scalability and cost-effectiveness. Additionally, expanding its biological profile through high-throughput screening (HTS) campaigns will be crucial for identifying new therapeutic applications. Collaborative efforts between academic institutions and industry partners will likely drive these initiatives forward.
In conclusion,CAS No 1247419 83 5 serves as a testament to the innovative potential of heterocyclic compounds in modern drug discovery. Its unique structural features and promising pharmacological profile position it as a compelling candidate for further exploration. As research continues to uncover new applications for this molecule,CAS No 1247419 83 5 is poised to make significant contributions to pharmaceutical science.
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